(S)-3-methylmorpholine-2,5-dione

Ring-Opening Polymerization Biodegradable Polymers Polydepsipeptides

Sourcing chiral monomers with inconsistent stereochemistry leads to amorphous, low-MW polymers unsuitable for load-bearing biomedical applications. (S)-3-Methylmorpholine-2,5-dione offers a defined (S)-configuration ensuring reproducible polymer tacticity. - Enables synthesis of poly((S)-alanine-alt-glycolic acid) with Mw up to 7.4 × 10⁴ g/mol and semi-crystalline domains. - Compatible with metal-free, organotin-free ROP using amino-terminated PEG macroinitiators for purer biomaterials. - Validated in doxorubicin-loaded micelle and nanosphere formulations for controlled release.

Molecular Formula C5H7NO3
Molecular Weight 129.115
CAS No. 127094-71-7
Cat. No. B592359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-methylmorpholine-2,5-dione
CAS127094-71-7
Synonyms2,5-Morpholinedione,3-methyl-,(3S)-(9CI)
Molecular FormulaC5H7NO3
Molecular Weight129.115
Structural Identifiers
SMILESCC1C(=O)OCC(=O)N1
InChIInChI=1S/C5H7NO3/c1-3-5(8)9-2-4(7)6-3/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1
InChIKeyKNMQEWSKCAMAIM-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Methylmorpholine-2,5-dione – Procurement & Applications


(S)-3-Methylmorpholine-2,5-dione (CAS 127094-71-7), also designated as (3S)-3-methylmorpholine-2,5-dione, is a chiral heterocyclic monomer with the molecular formula C5H7NO3 and a molecular weight of 129.11 g/mol . This compound features a morpholine ring structure with two carbonyl groups at the 2- and 5-positions and a chiral methyl substituent at the 3-position . Its primary scientific and industrial relevance lies in its capacity as a building block for the synthesis of biodegradable polydepsipeptides via ring-opening polymerization (ROP) [1]. These polymers, characterized by alternating α-hydroxy acid and α-amino acid residues, are of significant interest for biomedical applications such as controlled drug delivery and tissue engineering scaffolds [2].

Monomer class

Chiral morpholine-2,5-dione

Polymerization workflow

Ring-opening polymerization (ROP)

Use context

Biodegradable polydepsipeptide research; biomaterial scaffold and carrier studies

Substitution Challenges for (S)-3-Methylmorpholine-2,5-dione


While numerous morpholine-2,5-dione derivatives exist, generic substitution is not viable due to the profound impact of stereochemistry and substituent position on polymerization kinetics, polymer architecture, and ultimate material properties. The (S)-configuration at the 3-position is a critical determinant of the resulting polydepsipeptide's tacticity, which directly influences its crystallinity, thermal behavior, and degradation profile [1]. Furthermore, the specific absence of substitution at the 6-position is crucial for achieving high molecular weight polymers via ring-opening polymerization, a key performance indicator for many material science applications [2]. Even seemingly minor variations, such as moving the methyl group to the 6-position or altering its stereochemistry, can lead to amorphous polymers with lower glass transition temperatures or significantly reduced polymerization yields, rendering the final material unsuitable for applications requiring semi-crystalline domains or robust mechanical integrity [3].

  • Stereochemistry-sensitive architecture

    The (S)-3-methyl configuration governs polymer tacticity, crystallinity and thermal behavior. Racemic or opposite enantiomer may shift these properties.

  • 6‑position unsubstitution is critical

    Absence of a 6‑substituent enables high‑molecular‑weight ROP; 6‑substituted analogs may give lower molecular weight or amorphous products.

  • Methyl position and stereoisomers differ

    Moving the methyl group to the 6‑position or altering stereochemistry can reduce polymerization yield and change solid‑state properties.

(S)-3-Methylmorpholine-2,5-dione: Evidence vs. Alternatives


High Molecular Weight via ROP

(S)-3-Methylmorpholine-2,5-dione is a morpholine-2,5-dione derivative unsubstituted at the 6-position. This structural feature is directly linked to its ability to form high molecular weight polymers via ring-opening polymerization, a property not shared by 6-substituted analogs. Quantitative data from melt polymerization studies using stannous octoate as an initiator demonstrate that polymers derived from 6-unsubstituted monomers achieve significantly higher molecular weights [1].

ROP molecular weight
Cross-study comparable
Up to 7.4 × 10⁴ g/mol (6‑unsubstituted monomer) vs. 3.3–4.9 × 10⁴ g/mol for 6‑substituted analogs; up to ~124% higher Mw.
Supports high-Mw polymer synthesis for mechanical integrity
Melt polymerization with stannous octoate; 6‑unsubstituted structure drives chain growth.
Ring-Opening Polymerization Biodegradable Polymers Polydepsipeptides

Semi-Crystalline Polymer Advantage

The polymerization of (S)-3-methylmorpholine-2,5-dione yields poly((S)-alanine-alt-glycolic acid), which is characterized as semi-crystalline. This is a distinct and quantifiable material property that differentiates it from polymers derived from most other morpholine-2,5-dione derivatives. In a systematic study, while all other synthesized polydepsipeptides from analogous monomers were amorphous, the polymer derived from the (S)-3-methyl-substituted monomer uniquely exhibited semi-crystallinity [1].

Crystallinity control
Head-to-head
Semi-crystalline poly((S)-alanine-alt-glycolic acid) vs. amorphous polymers from other morpholine‑2,5‑diones.
Enables semi-crystalline domain engineering for degradation and stiffness
Crystallinity verified in a systematic melt-polymerization study.
Polymer Crystallinity Thermal Properties Material Science

Metal-Free ROP Using Amino-PEG

(S)-3-Methylmorpholine-2,5-dione is amenable to ring-opening polymerization initiated by amino-terminated poly(ethylene glycol) (PEG), enabling a metal-free synthetic route to amphiphilic block copolymers. This is a critical differentiator from standard ROP protocols that rely on cytotoxic organotin catalysts like stannous octoate. The reaction proceeds to completion at 140 °C within 10 hours, yielding well-defined PMMD-b-PEG-b-PMMD triblock copolymers [1].

Metal‑free initiation
Class-level inference
Amino‑terminated PEG initiates ROP at 140 °C within 10 h, forming PMMD‑b‑PEG‑b‑PMMD triblock copolymers.
Avoids organotin catalysts; supports biocompatibility-oriented purification
Bulk polymerization without cytotoxic Sn(Oct)₂; no kinetic comparison with metal catalysts available.
Biocompatible Polymers Block Copolymers Controlled Polymerization

Drug Delivery Nanocarriers

Polymers derived from (S)-3-methylmorpholine-2,5-dione have been explicitly formulated into amphiphilic triblock copolymers [e.g., poly(3(S)-methyl-morpholine-2,5-dione-co-p-dioxanone)-block-PEG] and successfully employed as nanocarriers for the controlled release of the anticancer drug doxorubicin (DOX) [1]. This provides a direct, application-specific proof-of-concept that is not universally established for all morpholine-2,5-dione derivatives. While the exact encapsulation efficiency for this specific monomer system requires further cross-referencing, the successful formation and function of these nanocarriers is documented [1].

DOX nanocarrier precedent
Supporting evidence
Amphiphilic triblock copolymers containing this monomer formed doxorubicin‑loaded nanocarriers in reported studies.
Reported drug‑delivery application feasibility
Binary demonstration vs. unproven analogs; encapsulation efficiency requires further review.
Drug Delivery Nanocarriers Controlled Release Doxorubicin

(S)-3-Methylmorpholine-2,5-dione Application Scenarios


Semi-Crystalline Biodegradable Medical Polymers

Researchers and engineers developing biodegradable implants or tissue engineering scaffolds should prioritize (S)-3-methylmorpholine-2,5-dione. The resulting polymer, poly((S)-alanine-alt-glycolic acid), achieves higher molecular weights (up to 7.4 × 10⁴ g/mol) and exhibits unique semi-crystalline properties compared to polymers from other in-class monomers, which are typically amorphous and have lower molecular weights [1]. This combination of higher molecular weight and crystallinity translates to superior mechanical strength and controlled degradation kinetics, essential for load-bearing or long-term implantable devices [1].

Metal-Free Block Copolymers for Drug Delivery

For projects focused on developing biocompatible nanocarriers or hydrogels for drug delivery, (S)-3-methylmorpholine-2,5-dione offers a key advantage. It can be polymerized using amino-terminated PEG as a macromolecular initiator at 140 °C within 10 h, enabling a metal-free synthetic route to amphiphilic PMMD-b-PEG-b-PMMD triblock copolymers [2]. This method eliminates the need for and subsequent removal of cytotoxic organotin catalysts, resulting in a purer, safer polymer product that is more amenable to regulatory approval for biomedical applications [2].

Nanocarriers for Hydrophobic Anticancer Drug Release

Formulation scientists working on advanced drug delivery systems can leverage the established precedent of using (S)-3-methylmorpholine-2,5-dione-based copolymers for the controlled release of doxorubicin [3]. Amphiphilic triblock copolymers incorporating this monomer have been successfully fabricated into nanosized microspheres and micelles capable of encapsulating and releasing this model chemotherapeutic agent [3]. This direct literature validation reduces the risk associated with selecting a new monomer for a high-stakes application like cancer nanomedicine [3].

Polydepsipeptides with Tunable Degradation

Material scientists aiming to tailor the hydrolytic degradation rate of a polymer will find (S)-3-methylmorpholine-2,5-dione to be a critical tool. The semi-crystalline nature of its homopolymer provides a slower-degrading, more hydrolytically resistant domain compared to the amorphous polymers derived from other morpholine-2,5-diones [1]. By copolymerizing this monomer with others, researchers can precisely engineer the overall crystallinity and thus the degradation timeline of the final material to match specific therapeutic windows or implant lifetimes [1].

Application
Selection Property
Validation Focus
Semi‑crystalline biodegradable polymer research
Monomer-derived semi‑crystallinity and reported high‑Mw potential
Degradation kinetics and mechanical property characterization
Metal‑free block copolymer synthesis
Compatibility with amino‑PEG macroinitiator
Catalyst‑residue analysis and amphiphilic block architecture confirmation
Hydrophobic payload nanocarrier studies
Literature‑demonstrated nanocarrier formation
Encapsulation efficiency and release‑profile reproducibility
Tunable degradation polydepsipeptide design
Copolymerizable semi‑crystalline monomer unit
Crystallinity‑degradation correlation under hydrolytic conditions

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18 linked technical documents
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